Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1355694-47-1
VCID: VC7516319
InChI: InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)14(21)12-6-4-7-17-13(12)20/h4,6-7H,5,8-11H2,1-3H3,(H,17,20)
SMILES: CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CC=CNC2=O
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377

Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate

CAS No.: 1355694-47-1

Cat. No.: VC7516319

Molecular Formula: C16H23N3O4

Molecular Weight: 321.377

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate - 1355694-47-1

Specification

CAS No. 1355694-47-1
Molecular Formula C16H23N3O4
Molecular Weight 321.377
IUPAC Name tert-butyl 4-(2-oxo-1H-pyridine-3-carbonyl)-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)14(21)12-6-4-7-17-13(12)20/h4,6-7H,5,8-11H2,1-3H3,(H,17,20)
Standard InChI Key XPOCSXHVSOTHAY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CC=CNC2=O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure comprises three key moieties:

  • 1,4-Diazepane: A seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold is known for its conformational flexibility, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels .

  • 2-Hydroxynicotinoyl Group: A pyridine derivative substituted with a hydroxyl group at position 2 and a carbonyl linker. This moiety is structurally analogous to nicotinic acid derivatives, which exhibit antioxidant and metal-chelating properties .

  • tert-Butyl Carbamate (Boc): A common protecting group for amines, enhancing solubility and stability during synthetic processes .

The IUPAC name, tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate, reflects these components systematically.

Physicochemical Properties

While experimental data for this compound are unavailable, properties can be extrapolated from related structures:

PropertyPredicted ValueBasis for Estimation
Molecular Weight~324.36 g/molSum of atomic masses
LogP (Partition Coefficient)1.2–1.8Analogous Boc-protected amines
SolubilityModerate in polar solventsHydroxyl and carbamate groups
pKa (Hydroxyl Group)~8.5–10.0Comparison to phenolic acids

The Boc group likely enhances lipid solubility, while the hydroxyl and carbamate functionalities contribute to hydrogen-bonding capacity.

Synthetic Pathways and Optimization

Hypothetical Synthesis Routes

A plausible synthesis involves sequential acylation and protection steps:

  • Formation of 1,4-Diazepane Core:

    • Cyclization of 1,4-diaminobutane with a carbonyl source (e.g., phosgene) under basic conditions yields 1,4-diazepane .

    • Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

  • Introduction of 2-Hydroxynicotinoyl Group:

    • Activation of 2-hydroxynicotinic acid with carbodiimides (e.g., EDC/HOBt) followed by coupling to the diazepane’s secondary amine .

Critical Considerations:

  • Steric hindrance from the Boc group may necessitate elevated temperatures or prolonged reaction times.

  • The hydroxyl group on nicotinoyl requires protection (e.g., as a silyl ether) during coupling to prevent side reactions.

Yield Optimization Strategies

Based on analogous reactions :

FactorOptimization StrategyExpected Impact on Yield
Coupling ReagentUse HATU instead of EDC+15–20% yield
SolventReplace DMF with THFReduced side products
Temperature0°C → RT gradual additionImproved regioselectivity
ParameterPredictionRationale
GI AbsorptionHighModerate LogP and polarity
BBB PermeabilityLowPolar surface area >80 Ų
CYP InhibitionUnlikelyLack of aromatic amines
Ames MutagenicityNegativeAbsence of alerting structures

Applications in Drug Discovery

Intermediate in Heterocyclic Synthesis

The Boc group facilitates orthogonal protection strategies in multi-step syntheses. For example, the compound could serve as a precursor to:

  • Diazepane-based kinase inhibitors via deprotection and functionalization.

  • Metalloproteinase inhibitors by replacing the hydroxyl with a sulfhydryl group.

Case Study: Analogous Compounds

Compound LJI-308 (a 1,4-diazepane derivative with a hydroxypyridine moiety) demonstrated IC₅₀ = 12 nM against PI3Kδ in preclinical studies . Structural parallels suggest tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate could be optimized for similar targets.

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